2-(4-fluorophenoxy)-N'-isonicotinoylethanehydrazonamide
Description
2-(4-Fluorophenoxy)-N'-isonicotinoylethanehydrazonamide (CAS 692275-23-3) is a hydrazonamide derivative characterized by a 4-fluorophenoxy group and an isonicotinoyl moiety.
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c15-11-1-3-12(4-2-11)21-9-13(16)18-19-14(20)10-5-7-17-8-6-10/h1-8H,9H2,(H2,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKGCBWCTBIAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NNC(=O)C2=CC=NC=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/NC(=O)C2=CC=NC=C2)/N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N’-isonicotinoylethanehydrazonamide typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of 4-fluorophenol with an appropriate ethylating agent to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with isonicotinoyl chloride in the presence of a base to yield the desired hydrazonamide compound. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N’-isonicotinoylethanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N’-isonicotinoylethanehydrazonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N’-isonicotinoylethanehydrazonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with structurally related compounds from the AK Scientific catalog and synthetic pathways described in recent research (Table 1).
Table 1: Structural Comparison of 2-(4-Fluorophenoxy)-N'-isonicotinoylethanehydrazonamide and Analogs
| Compound Name (CAS) | Key Functional Groups | Molecular Features |
|---|---|---|
| This compound (692275-23-3) | Hydrazonamide, 4-fluorophenoxy, isonicotinoyl | Fluorinated aromatic ether, pyridine ring, hydrazide backbone |
| N'-Hydroxy-2H-chromene-3-carboximidamide (477852-73-6) | Chromene, carboximidamide, hydroxy | Benzopyran core, imine linkage |
| N-(4-Phenoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide (84748-20-9) | Phenoxy, propenamide, propoxy | Diphenylether, α,β-unsaturated amide |
| 2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one (882084-24-4) | Benzodioxole, thiolopyrimidinone, ethyl | Fused heterocyclic system, sulfanyl linkage |
Key Observations :
- Fluorinated vs.
- Hydrazonamide vs. Carboximidamide : The hydrazonamide moiety in the target compound offers distinct hydrogen-bonding capabilities compared to the carboximidamide group in CAS 477852-73-6, which may influence receptor binding or solubility .
- Heterocyclic Complexity: Compounds like CAS 882084-24-4 feature fused benzothiolopyrimidinone systems, which contrast with the simpler pyridine and hydrazide architecture of the target compound. Such differences may affect bioavailability or synthetic accessibility .
Biological Activity
2-(4-fluorophenoxy)-N'-isonicotinoylethanehydrazonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 273.29 g/mol. The compound features a 4-fluorophenoxy group, an isonicotinoyl moiety, and an ethanehydrazonamide structure, which contributes to its unique biological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the phenoxy group have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Induces apoptosis |
| Similar phenoxy derivatives | A549 (lung cancer) | 6.6 ± 0.6 | G2/M phase arrest |
| 4-(2-fluorophenoxy)quinoline derivatives | HT-29 (colon cancer) | 13.73 ± 2.32 | Multitargeted kinase inhibition |
Studies have shown that the presence of the fluorine atom in the para position enhances lipophilicity and biological interactions, potentially increasing the compound's efficacy against tumor cells .
Antimicrobial Activity
Recent findings suggest that derivatives of this compound may also possess antimicrobial properties. Specifically, compounds with a fluorophenoxy group have demonstrated good activity against Gram-positive bacteria. This suggests potential applications in treating bacterial infections .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components. The following factors are crucial:
- Substituent Effects : Variations in substituents on the aromatic rings can lead to differences in potency against specific biological targets.
- Phenoxy Group : The terminal phenoxy group is essential for maintaining high activity levels against cancer cells and other pathogens .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Activity Type |
|---|---|---|
| N-(2-(4-chlorophenoxy)ethyl)-2-phenoxyacetamide | CHClNO | Anticancer |
| N-(2-(4-fluorophenyl)ethyl)-2-phenoxyacetamide | CHFNO | Anticancer |
| N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide | CHFNO | Anticancer |
This table illustrates how modifications in substituent groups can influence both the chemical behavior and biological activity of similar compounds, emphasizing the importance of structural modifications in drug design .
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluating various phenoxy derivatives indicated that those with fluorinated substituents exhibited higher antiproliferative activity against multiple cancer cell lines compared to their non-fluorinated counterparts .
- Mechanistic Insights : Investigations into the mechanism revealed that certain derivatives could induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as therapeutic agents .
- In Vivo Efficacy : In vivo studies demonstrated that selected compounds significantly reduced tumor size in mouse models, supporting their potential for further development as anticancer therapies .
Q & A
Q. What are the optimal synthetic routes for 2-(4-fluorophenoxy)-N'-isonicotinoylethanehydrazonamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, intermediate hydrazides (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides) can react with isonicotinoyl chloride under reflux in ethanol . Yield optimization may require adjusting solvent polarity (e.g., using DMF for polar intermediates) or temperature control (e.g., 70–80°C for nucleophilic substitutions). Monitoring via TLC and HPLC ensures intermediate purity before proceeding to subsequent steps .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups like C=O (1660–1680 cm⁻¹), N-H (3150–3300 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches. Absence of undesired peaks (e.g., residual solvents) confirms purity .
- 1H/13C-NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbons (δ 110–160 ppm). The hydrazonamide NH signal typically appears as a broad singlet (δ 9–10 ppm) .
- HRMS : Compare calculated ([M+H]⁺) and observed molecular ion peaks to validate the molecular formula .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2). For polar impurities, recrystallization in ethanol or acetonitrile enhances purity. Centrifugation or filtration removes insoluble byproducts .
Advanced Research Questions
Q. How can tautomeric or conformational ambiguities in the hydrazonamide moiety be resolved experimentally?
- Methodological Answer : Tautomerism (e.g., keto-enol forms) can be analyzed via variable-temperature NMR to observe dynamic equilibria. IR spectroscopy detects shifts in νC=O and νN-H bands, while X-ray crystallography provides definitive structural proof . Computational methods (DFT) predict stable tautomers by comparing Gibbs free energies .
Q. What biochemical assays are suitable for evaluating this compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use fluorescence-based or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) to measure IC₅₀ values.
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target enzyme on a sensor chip .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes with active sites, guided by crystallographic enzyme structures (PDB) .
Q. How can metabolic stability and pharmacokinetic properties be assessed in preclinical studies?
- Methodological Answer :
- Microsomal Stability Assay : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS over time.
- Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption .
- Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction .
Q. What strategies mitigate contradictions in spectral data during structural characterization?
- Methodological Answer : Cross-validate results using complementary techniques. For example, ambiguous NMR signals can be resolved via 2D experiments (COSY, HSQC). Conflicting mass spectra may require high-resolution instruments (Q-TOF) to distinguish isotopic patterns . Reproduce synthesis under controlled conditions to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
